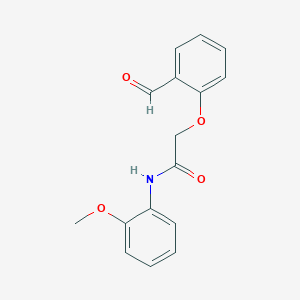![molecular formula C24H24N4O5S B307663 7-Acetyl-3-(allylsulfanyl)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307663.png)
7-Acetyl-3-(allylsulfanyl)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetyl-3-(allylsulfanyl)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Mecanismo De Acción
The mechanism of action of 7-Acetyl-3-(allylsulfanyl)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant activity, which may help to protect cells from oxidative damage. It has also been found to exhibit antimicrobial activity, which may help to prevent the growth of harmful bacteria and fungi. In addition, it has been found to possess anticancer activity, which may help to inhibit the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Acetyl-3-(allylsulfanyl)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using various methods. Another advantage is that it exhibits a wide range of pharmacological activities, making it a potentially useful compound for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development as a drug candidate.
Direcciones Futuras
There are several future directions for the study of 7-Acetyl-3-(allylsulfanyl)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One direction is to further investigate its mechanism of action, which may help to identify its molecular targets and lead to the development of more effective drugs. Another direction is to study its pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion, which may help to optimize its therapeutic potential. Additionally, future studies could focus on the development of new methods for synthesizing the compound, as well as the identification of new analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 7-Acetyl-3-(allylsulfanyl)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been achieved using different methods. One of the methods involves the reaction of 2,3,4-trimethoxybenzaldehyde with thiourea and acetic anhydride, followed by the reaction of the resulting intermediate with allyl bromide and 4-aminobenzoic acid. Another method involves the reaction of 2,3,4-trimethoxybenzaldehyde with thiourea and acetic anhydride, followed by the reaction of the resulting intermediate with allyl bromide and 2-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
7-Acetyl-3-(allylsulfanyl)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been studied extensively for its potential applications in the field of medicine. It has been shown to possess antimicrobial, antioxidant, and anticancer properties. It has also been found to exhibit anti-inflammatory and analgesic activities.
Propiedades
Fórmula molecular |
C24H24N4O5S |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
1-[3-prop-2-enylsulfanyl-6-(2,3,4-trimethoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C24H24N4O5S/c1-6-13-34-24-25-22-19(26-27-24)15-9-7-8-10-17(15)28(14(2)29)23(33-22)16-11-12-18(30-3)21(32-5)20(16)31-4/h6-12,23H,1,13H2,2-5H3 |
Clave InChI |
BVTUZVOETISKDV-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=C(C(=C(C=C4)OC)OC)OC |
SMILES canónico |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=C(C(=C(C=C4)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307580.png)

![4-[(2-bromo-4-hydroxy-5-methoxyphenyl)(5-hydroxy-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B307584.png)
![6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307585.png)
![7-Acetyl-3-(allylsulfanyl)-6-(4-ethoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307588.png)
![7-Butyryl-3-(methylthio)-6-pyridin-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307589.png)

![1-[7-Butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl methyl ether](/img/structure/B307591.png)
![6-(6-Bromo-1,3-benzodioxol-5-yl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307595.png)
![1-[6-(2-butoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B307596.png)
![3-(Propylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307598.png)
![7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine](/img/structure/B307601.png)
![7-Benzoyl-6-(2-furyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307602.png)
![3-(Ethylthio)-6-(3-methylthien-2-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307603.png)